4-Nitrobiphenyl-2',3',4',5',6'-d5

Description

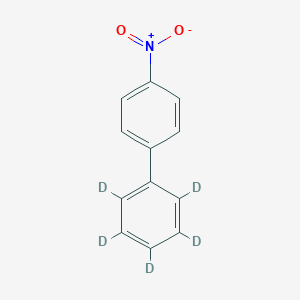

4-Nitrobiphenyl-2',3',4',5',6'-d5 (CAS: 64421-02-9) is a deuterated derivative of 4-nitrobiphenyl, where five hydrogen atoms on the biphenyl ring (positions 2', 3', 4', 5', and 6') are replaced with deuterium. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its isotopic stability and structural similarity to non-deuterated analogs. It is critical in environmental analysis, pharmaceutical research, and toxicology studies for quantifying trace pollutants or metabolites .

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJQRLZAPXASRD-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617868 | |

| Record name | 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64421-02-9 | |

| Record name | 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Deuterated Phenylboronic Acid Synthesis :

-

Starting with benzene-d6 , bromination at the para position yields bromobenzene-d5 (C6D5Br). Subsequent Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl2) generates phenylboronic acid-d5 (C6D5B(OH)2).

-

Key Condition : Reactions are conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere to prevent protio-deuterium exchange.

-

-

Cross-Coupling with 4-Chloronitrobenzene :

Advantages and Limitations

-

Advantages : High regioselectivity, compatibility with nitro groups, and scalability.

-

Limitations : Requires synthesis of deuterated boronic acid, which adds steps and cost.

Directed Nitration of Deuterated Biphenyl

Direct nitration of a pre-deuterated biphenyl framework offers a streamlined pathway but demands precise control over nitration regiochemistry.

Procedure

-

Deuterated Biphenyl Synthesis :

-

Nitration :

Challenges

-

Regiochemical Control : Nitro groups typically direct meta substitution, but steric and electronic effects in biphenyl systems can alter selectivity.

-

Deuterium Stability : Harsh nitration conditions risk partial H/D exchange, necessitating short reaction times.

Isotopic Exchange via Metal-Mediated C–H Activation

This method leverages transition metals to replace specific hydrogen atoms with deuterium in pre-formed 4-nitrobiphenyl .

Protocol

-

Substrate Preparation :

-

Deuteration :

Trade-offs

-

Selectivity : Achieves high deuteration at the 2',3',4',5',6' positions but requires rigorous exclusion of moisture.

-

Functional Group Tolerance : Nitro groups remain intact under these conditions.

Comparative Analysis of Methods

| Method | Starting Materials | Key Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | 4-Chloronitrobenzene + C6D5B(OH)2 | Pd(OAc)2, THF/H2O, 80°C | ~90% | High regioselectivity, scalability | Costly deuterated boronic acid |

| Directed Nitration | Biphenyl-d5 | HNO3/H2SO4, 0°C | 50–60% | Fewer steps | Competing meta nitration |

| Isotopic Exchange | 4-Nitrobiphenyl | RhCl3, CD3OD, 120°C | 70–80% | Post-synthetic modification | Long reaction time, moisture-sensitive |

Purification and Characterization

Post-synthesis purification is critical for ensuring isotopic purity:

-

Chromatography : Flash chromatography on silica gel (hexane/EtOAc) removes non-deuterated byproducts.

-

Recrystallization : Ethanol-water mixtures yield crystals of >98% deuterium purity.

-

Analytical Validation :

Industrial and Research Applications

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The biphenyl ring can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation: Biphenyl carboxylic acids or quinones.

Applications De Recherche Scientifique

Interaction Studies

In biological research, 4-Nitrobiphenyl-2',3',4',5',6'-d5 is used to study interactions with various biological targets. Its isotopic labeling capability allows researchers to track and quantify binding affinities and reaction kinetics with greater accuracy than non-deuterated compounds. This is particularly useful in pharmacological studies where understanding the mechanism of action is crucial.

Case Study: Binding Affinity Analysis

In a study examining the binding affinity of nitroaromatic compounds to specific enzymes, researchers utilized this compound as a tracer. The results indicated that the presence of deuterium altered the kinetic properties of the compound, providing insights into enzyme-substrate interactions that were not observable with its non-deuterated analog.

Environmental Analysis

Pollutant Monitoring

This compound can also serve as a surrogate standard in environmental monitoring methods, such as those outlined by the EPA for detecting semivolatile organic compounds (SVOCs). Its application in environmental analysis helps quantify pollutants like nitrobiphenyls in various matrices, including water and soil samples .

Table 2: Application in Environmental Monitoring

| Methodology | Application Area | Role of this compound |

|---|---|---|

| EPA Method 8270D | SVOC Detection | Surrogate standard |

| GC/MS Analysis | Environmental Samples | Internal standard for quantification |

Mécanisme D'action

The mechanism of action of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and DNA. These interactions can lead to various biochemical effects, including mutagenesis and cytotoxicity .

Comparaison Avec Des Composés Similaires

4-Nitrobiphenyl-d9 (D-5053)

- CAS: Not explicitly stated (referred to as D-5053 in deuterated compound catalogs).

- Structure : Contains nine deuterium atoms on the biphenyl ring, compared to five in 4-Nitrobiphenyl-d4.

- Applications : Used in similar analytical applications but offers higher isotopic enrichment (98 atom% D), enhancing precision in quantitative studies .

- Key Difference : The increased deuteration in 4-Nitrobiphenyl-d9 reduces hydrogen interference in NMR and improves signal resolution in LC-MS, though synthesis costs are higher .

2-Nitrobiphenyl-d9 (D-5052)

- CAS: Not explicitly stated (referred to as D-5052).

- Structure : Nitro group at the 2-position of biphenyl, with nine deuterium atoms.

- Applications : Employed in studies of positional isomer effects in metabolism and environmental degradation.

- Key Difference : The 2-nitro substitution alters electronic properties, affecting reactivity and interaction with biological targets compared to the 4-nitro derivative .

4-Aminobiphenyl-2',3',4',5',6'-d5 (CAS: 215527-72-3)

- Structure: Amino group replaces the nitro group, with deuteration at the same biphenyl positions.

- Applications: A known mutagen and carcinogen; used in toxicology to study DNA adduct formation.

- Key Difference: The amino group increases reactivity with biomolecules, making it unsuitable as an analytical standard but valuable in mechanistic studies .

Comparison with Deuterated Aromatic Ketones

Propiophenone-2',3',4',5',6'-d5 (CAS: 54419-23-7)

Butyrophenone-2',3',4',5',6'-d5 (CAS: 39058-44-1)

Purity and Isotopic Enrichment

- 4-Nitrobiphenyl-d5 typically achieves 98 atom% D purity, comparable to Propiophenone-d5 (98 atom% D) but lower than 4-Nitrobiphenyl-d9 (>99 atom% D) .

- Impurities in deuterated compounds (e.g., residual protio forms) can skew analytical results, necessitating rigorous QC via NMR and HPLC-MS .

Tabulated Comparison

| Compound Name | CAS Number | Molecular Formula | Deuterium Positions | Key Functional Group | Purity (Atom% D) | Primary Application |

|---|---|---|---|---|---|---|

| 4-Nitrobiphenyl-2',3',4',5',6'-d5 | 64421-02-9 | C₁₂H₅D₅NO₂ | 2',3',4',5',6' | Nitro | 98% | Analytical internal standard |

| 4-Nitrobiphenyl-d9 | D-5053 | C₁₂D₉NO₂ | Full ring | Nitro | >99% | High-precision MS/NMR |

| 4-Aminobiphenyl-d5 | 215527-72-3 | C₁₂H₇D₅N | 2',3',4',5',6' | Amino | 98% | Mutagenicity studies |

| Propiophenone-d5 | 54419-23-7 | C₉D₅H₅O | 2',3',4',5',6' | Ketone | 98% | Metabolic profiling |

Activité Biologique

4-Nitrobiphenyl-2',3',4',5',6'-d5 is a deuterated derivative of 4-nitrobiphenyl, a compound that has garnered attention due to its potential biological activities, particularly in the context of its structural modifications. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C12H8D5N2O2

- Molecular Weight : 218.27 g/mol

- CAS Number : 64421-02-9

The incorporation of deuterium (D) atoms enhances the stability and alters the pharmacokinetic properties of the compound compared to its non-deuterated counterpart.

The biological activity of 4-nitrobiphenyl derivatives is primarily attributed to their ability to interact with various biological targets. The following mechanisms have been identified:

- Protein Interaction : 4-Nitrobiphenyl derivatives can inhibit protein disulfide isomerase (PDI), which plays a crucial role in protein folding and apoptosis regulation. This inhibition can lead to altered cellular responses to stress and misfolded proteins.

- Reactive Oxygen Species (ROS) Generation : The nitro group in 4-nitrobiphenyl can generate ROS, which may contribute to oxidative stress in cells, leading to apoptosis or necrosis in certain contexts .

Biochemical Pathways

The compound's interaction with cellular pathways includes:

- Cell Death Pathways : By modulating PDI activity, this compound may influence apoptotic pathways, particularly in cells expressing misfolded proteins such as mutant huntingtin.

- Estrogen Receptor Modulation : Some studies suggest that nitrobiphenyl compounds may act as estrogen receptor modulators, impacting gene expression related to growth and differentiation in hormone-sensitive tissues.

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of 4-nitrobiphenyl on neuronal cell lines. The results indicated that exposure led to significant cell death through oxidative stress mechanisms. The study highlighted the compound's potential risks associated with chronic exposure, particularly in occupational settings where nitrobiphenyls are present .

Case Study 2: Carcinogenic Potential

Research has shown that while 4-nitrobiphenyl itself is not classified as a carcinogen, its metabolic products can lead to bladder tumors in animal models. This raises concerns regarding its use in industrial applications and necessitates further investigation into its long-term effects on human health .

Table: Summary of Biological Activities

Q & A

Q. What steps validate contradictory chromatographic retention times in deuterated vs. non-deuterated analogs?

- Re-run analyses using deuterium-enriched mobile phases (e.g., D₂O in HPLC) to minimize isotopic shifting artifacts. Confirm with orthogonal methods like capillary electrophoresis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.